1-(4-Bromo-6-methoxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-6-methoxypyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 4-position and a methoxy group at the 6-position, with an ethanone group attached to the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone typically involves the bromination of 6-methoxypyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-6-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-(4-Bromo-6-methoxypyridin-2-YL)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-pyridinyl)ethanone: Similar structure but lacks the methoxy group at the 6-position.
1-(4-Chloro-6-methoxypyridin-2-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-6-methylpyridin-2-YL)ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-(4-Bromo-6-methoxypyridin-2-YL)ethanone is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-6-methoxypyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-8(10-7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNXIIHGWECHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.